molecular formula C22H32N2O4 B2826114 Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334414-41-3

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate

Cat. No. B2826114
CAS RN: 1334414-41-3
M. Wt: 388.508
InChI Key: ORNJAGQPVINUCJ-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate, also known as EDBC, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry. The compound has a unique structure that makes it a potential candidate for the development of new drugs.

Scientific Research Applications

Cyclopropanation and Cyclisation Reactions

Research has delved into the behavior of cyclic ethyl diazoacetates in reactions facilitated by boron trifluoride etherate, unveiling a complex array of products whose formation depends on ring size and solvent. This demonstrates the compound's utility in generating cycloalkylidene diazonium salts and subsequent reactive vinyl cations for diverse synthetic applications (Pellicciari et al., 1996). Similarly, the transformation of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes underlines the flexibility of these compounds in synthesizing complex bicyclic structures (Atkinson & Green, 1975).

Decarboxylative Acylation

DABCO-promoted decarboxylative acylation represents another significant application, where carboxylic acids undergo acylation without metal catalysts to yield a variety of α-keto and α,β-unsaturated amides or esters. This process highlights the compound's potential in facilitating efficient and versatile bond-forming reactions (Zhang et al., 2017).

Synthesis of Bicyclic Ketones

The synthesis of 1,4-diazabicyclo[3.3.1]nonan-6-ones introduces a method to produce benzyl and allyl substituted bicyclic ketones, serving as building blocks for conformationally restricted receptor ligands. This process encompasses regioselective addition, Dieckmann cyclization, and decarboxylation steps, offering a pathway to synthesize structurally complex and pharmacologically relevant compounds (Kracht, Saito, & Wünsch, 2009).

Radical Polymerization

A novel approach combines metal-organic frameworks (MOFs) with activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) to control polymerizations within MOF's confined spaces. This method allows for the synthesis of polymers with specific end functionalities and tacticities, showcasing the potential of ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate and related compounds in advanced material synthesis (Lee et al., 2018).

properties

IUPAC Name

1-O-tert-butyl 3a-O-ethyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-5-27-19(25)22-11-13-23(15-17-9-7-6-8-10-17)16-18(22)24(14-12-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJAGQPVINUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1N(CC2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate

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